molecular formula C7H5F3N2O2 B1313154 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 306960-74-7

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B1313154
CAS No.: 306960-74-7
M. Wt: 206.12 g/mol
InChI Key: BURXOXYGSJVOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C7H5F3N2O2 It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Pyrimidine N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by participating in hydrogen bonding and hydrophobic interactions. The carboxylic acid group can form ionic bonds with positively charged residues in the target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
  • 4-Methylpyrimidine-5-carboxylic acid
  • 2-(Trifluoromethyl)-4-methylpyrimidine

Uniqueness

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the combination of its trifluoromethyl, methyl, and carboxylic acid groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group provides opportunities for further functionalization and derivatization.

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-3-4(5(13)14)2-11-6(12-3)7(8,9)10/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURXOXYGSJVOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441046
Record name 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306960-74-7
Record name 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.